![molecular formula C24H22N2O4S B2796223 N-(benzo[d]thiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide CAS No. 900004-52-6](/img/structure/B2796223.png)
N-(benzo[d]thiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide
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Overview
Description
Benzothiazole is a heterocyclic compound . It’s known for its wide range of properties and applications, including optical properties, coordination properties, electron acceptor properties, etc . It’s used in various applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, antifungal, etc .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
Benzothiazole derivatives are highly reactive molecules and extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, UV, IR, and mass spectral data .Scientific Research Applications
Antibacterial Agents
N-(1,3-benzothiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide derivatives have been synthesized and evaluated as potential antibacterial agents . These compounds have shown variable activity against both Gram-positive and Gram-negative bacterial strains . For instance, compound C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against Staphylococcus aureus .
Antifungal Agents
Benzothiazole derivatives, including N-(1,3-benzothiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide, have been associated with antifungal activities .
Antiprotozoal Agents
Benzothiazole derivatives have also been investigated for their antiprotozoal activities .
Anticancer Agents
Benzothiazole derivatives have been associated with anticancer activities . They have been investigated extensively for their potential in cancer treatment .
Anticonvulsant Agents
Benzothiazole derivatives have been associated with anticonvulsant activities .
Antihypertensive Agents
Benzothiazole derivatives have been associated with antihypertensive activities .
Antidiabetic Agents
Benzothiazole derivatives have been associated with antidiabetic activities .
Anti-inflammatory Agents
Benzothiazole derivatives have been associated with anti-inflammatory activities .
Mechanism of Action
Safety and Hazards
Future Directions
Research into benzothiazole derivatives is ongoing, with recent advances in the synthesis of new benzothiazole based anti-tubercular compounds . Future research may continue to explore the potential applications of benzothiazole derivatives in various fields, including medicinal chemistry, organic synthesis, and the development of new methods for the natural product inspired bioactive glycohybrids .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-28-19-13-17(14-20(29-2)22(19)30-3)23(27)26(15-16-9-5-4-6-10-16)24-25-18-11-7-8-12-21(18)31-24/h4-14H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUDMBLPIVIJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide |
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